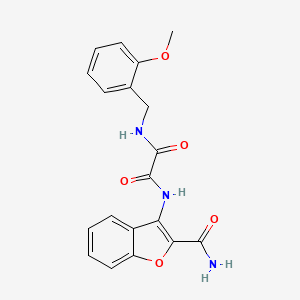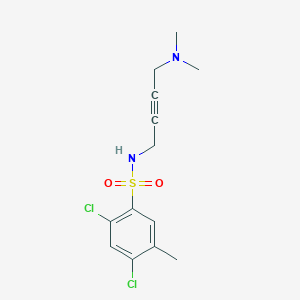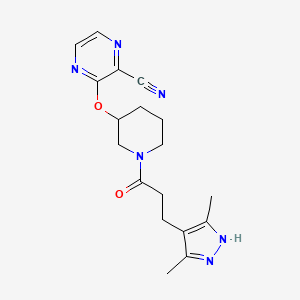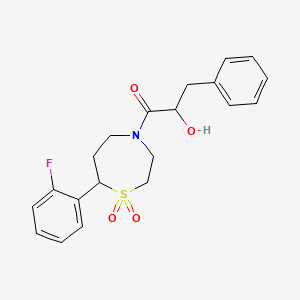![molecular formula C18H23N3O3S B2446347 (E)-N-[2-(3-Methylimidazol-4-yl)oxan-4-yl]-2-(4-methylphenyl)ethenesulfonamide CAS No. 2111874-08-7](/img/structure/B2446347.png)
(E)-N-[2-(3-Methylimidazol-4-yl)oxan-4-yl]-2-(4-methylphenyl)ethenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-N-[2-(3-Methylimidazol-4-yl)oxan-4-yl]-2-(4-methylphenyl)ethenesulfonamide is a chemical compound that has been of great interest to scientists due to its potential applications in scientific research. This compound is commonly referred to as MIOS and has been used in various studies due to its unique properties.
作用机制
MIOS inhibits the activity of CA IX by binding to its active site and preventing the conversion of carbon dioxide to bicarbonate. This leads to a decrease in pH within the tumor microenvironment, which can inhibit tumor growth and increase the effectiveness of chemotherapy. MIOS has also been shown to inhibit the activity of other carbonic anhydrase isoforms, which may contribute to its anti-cancer effects.
Biochemical and Physiological Effects:
MIOS has been shown to have anti-cancer effects in various in vitro and in vivo models. In addition to inhibiting the activity of CA IX, MIOS has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit tumor angiogenesis (the formation of new blood vessels to supply the tumor with nutrients). MIOS has also been shown to have anti-inflammatory effects and may be useful in the treatment of inflammatory diseases.
实验室实验的优点和局限性
One of the main advantages of MIOS is its specificity for CA IX, which makes it a useful tool for studying the role of this enzyme in cancer growth and metastasis. MIOS has also been shown to have low toxicity and good stability, which makes it suitable for use in in vivo experiments. However, MIOS has some limitations in lab experiments, including its relatively low solubility in aqueous solutions and its potential for non-specific binding to other proteins.
未来方向
There are several potential future directions for research on MIOS. One area of interest is the development of new imaging agents for cancer detection based on MIOS. Another area of research is the development of new anti-cancer drugs based on the structure of MIOS. Additionally, further studies are needed to elucidate the mechanism of action of MIOS and its potential applications in the treatment of other diseases, such as inflammatory disorders.
合成方法
The synthesis of MIOS involves the reaction of 4-methylbenzenesulfonyl chloride with 3-methylimidazole in the presence of triethylamine. The resulting product is then reacted with 4-(2-hydroxyethoxy)oxan-2-one to form MIOS. This synthesis method has been optimized to produce high yields of MIOS with good purity.
科学研究应用
MIOS has been widely used in scientific research due to its ability to inhibit the activity of carbonic anhydrase IX (CA IX). CA IX is an enzyme that is overexpressed in many types of cancer cells and is involved in tumor growth and metastasis. Inhibition of CA IX activity has been shown to reduce tumor growth and increase the sensitivity of cancer cells to chemotherapy. MIOS has also been used in the development of new imaging agents for cancer detection.
属性
IUPAC Name |
(E)-N-[2-(3-methylimidazol-4-yl)oxan-4-yl]-2-(4-methylphenyl)ethenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3S/c1-14-3-5-15(6-4-14)8-10-25(22,23)20-16-7-9-24-18(11-16)17-12-19-13-21(17)2/h3-6,8,10,12-13,16,18,20H,7,9,11H2,1-2H3/b10-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYBUJLQRRYGRSG-CSKARUKUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CS(=O)(=O)NC2CCOC(C2)C3=CN=CN3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/S(=O)(=O)NC2CCOC(C2)C3=CN=CN3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(2-fluorobenzyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2446267.png)

![4-bromo-2-{(E)-[(3-chloro-4-methoxyphenyl)imino]methyl}phenol](/img/structure/B2446275.png)
![2-(benzo[d]thiazol-2-yl)-N-isopropylnicotinamide](/img/structure/B2446276.png)

![2,4-difluoro-N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide](/img/structure/B2446279.png)


![3-Oxabicyclo[3.1.1]heptan-1-ylmethanamine;hydrochloride](/img/structure/B2446284.png)

![8-(sec-butyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2446286.png)
